
2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide is a chemical compound that features a quinoline core substituted with a 3,4,5-trimethoxyphenyl group and a carboxamide group at the 8-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the 8-carboxyquinoline derivative with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions 5 and 7, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown activity against various cancer cell lines and pathogens.
Biological Research: It is used as a probe to study biological pathways and molecular targets, such as tubulin and heat shock proteins.
Chemical Biology: The compound serves as a tool for investigating the mechanisms of action of quinoline-based drugs and their interactions with biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization and disrupting cell division.
Heat Shock Protein Inhibition: It inhibits heat shock protein 90 (Hsp90), leading to the destabilization of client proteins and induction of apoptosis in cancer cells.
Enzyme Inhibition: The compound can inhibit enzymes such as thioredoxin reductase and histone demethylases, affecting redox homeostasis and epigenetic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: A natural product that also binds to the colchicine binding site on tubulin.
Podophyllotoxin: Another natural product with similar anti-cancer properties.
Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.
Uniqueness
2-(3,4,5-Trimethoxyphenyl)quinoline-8-carboxamide is unique due to its combination of a quinoline core and a trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit multiple molecular targets makes it a versatile compound for drug development and research.
Propiedades
Número CAS |
655222-64-3 |
|---|---|
Fórmula molecular |
C19H18N2O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-(3,4,5-trimethoxyphenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-9-12(10-16(24-2)18(15)25-3)14-8-7-11-5-4-6-13(19(20)22)17(11)21-14/h4-10H,1-3H3,(H2,20,22) |
Clave InChI |
QAUZZSBAIYLHPM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=CC=C3C(=O)N)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


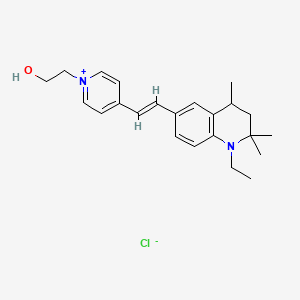
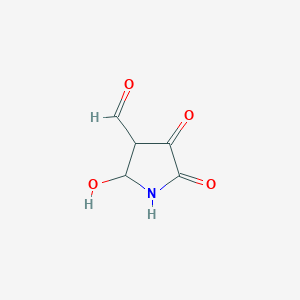
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
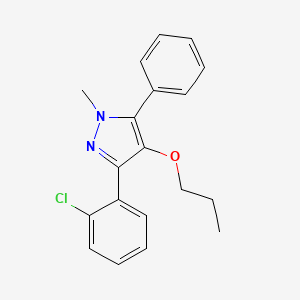
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891238.png)
![2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12891242.png)
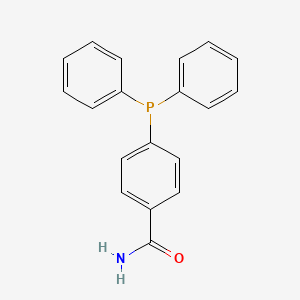
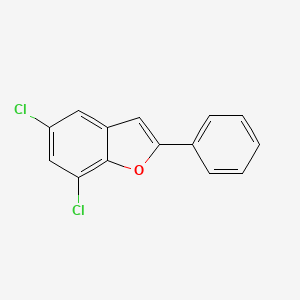
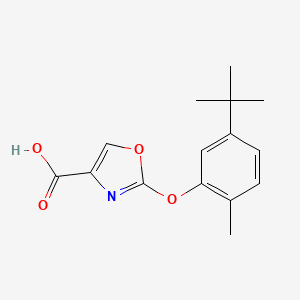

![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)


![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
